Capecitabine USP Impurity G, also known as 2',3'-Di-O-acetylcapecitabine, is a chemical compound with the molecular formula C20H30FN3O9 and a molecular weight of 475.46 g/mol. It is classified as an impurity of capecitabine, which is an oral prodrug that is metabolized in the body to produce 5-fluorouracil, an antimetabolite used in cancer treatment. The presence of impurities like Capecitabine USP Impurity G is critical for ensuring the quality and efficacy of pharmaceutical formulations containing capecitabine .
These reactions are important for understanding the stability and degradation pathways of Capecitabine USP Impurity G in pharmaceutical formulations .
While Capecitabine USP Impurity G itself may not exhibit significant biological activity, its parent compound, capecitabine, is known for its role as an antitumor agent. Capecitabine is converted into 5-fluorouracil in the body, which interferes with DNA synthesis and has been widely used in the treatment of various cancers, including colorectal and breast cancer. The presence of impurities like Capecitabine USP Impurity G can affect the bioavailability and efficacy of the drug .
Capecitabine USP Impurity G can be synthesized through several methods, often involving the acetylation of capecitabine. Common synthesis routes include:
textCapecitabine + Acetic Anhydride → 2',3'-Di-O-acetylcapecitabine + Acetic Acid
Capecitabine USP Impurity G serves several important roles in pharmaceutical research and development:
Research on interaction studies involving Capecitabine USP Impurity G focuses primarily on its impact on the pharmacokinetics and pharmacodynamics of capecitabine. Key areas include:
Capecitabine USP Impurity G has several related compounds that share structural similarities but differ in their chemical properties and biological activities. Here are some similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Capecitabine | C15H22FN3O6 | 359.35 g/mol | Parent compound; prodrug converted to 5-fluorouracil |
| Capecitabine EP Impurity A | C9H12FN3O4 | 245.21 g/mol | Related impurity with different structural features |
| Capecitabine EP Impurity B | C9H11FN2O5 | 246.19 g/mol | Another impurity impacting quality control |
| 5-Deoxy-5-Fluoro-N4-(methoxy carbonyl) cytidine | C15H18FN3O8 | 387.32 g/mol | Related nucleoside with potential therapeutic use |
Capecitabine USP Impurity G is unique due to its specific acetylation at the 2' and 3' positions, which distinguishes it from other impurities and compounds related to capecitabine. This structural modification can significantly influence its behavior in pharmaceutical contexts, particularly regarding stability and biological activity .
Capecitabine USP Impurity G is systematically named 2',3'-Di-O-acetylcapecitabine, reflecting its structural relationship to the parent compound capecitabine. The impurity retains the core cytidine scaffold of capecitabine but features acetyl groups at the 2' and 3' hydroxyl positions of the ribose moiety. Key identifiers include:
The compound’s synthetic origin is evident in its acetylated intermediates, which are byproducts of incomplete deprotection during capecitabine synthesis. Its structural similarity to capecitabine necessitates precise analytical differentiation to avoid misidentification in quality control workflows.
Impurity G forms during the acetylation of 5′-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine, a precursor in capecitabine synthesis. The reaction mechanism involves:
Capecitabine + Acetic Anhydride → 2',3'-Di-O-acetylcapecitabine + Acetic AcidCritical factors influencing its formation include:
Kinetic studies reveal an activation energy of 45 kJ/mol for acetyl hydrolysis, with a reaction rate constant (k) of 0.012 min⁻¹ at pH 9.0. Competing side reactions, such as oxazolidinone formation from the pentyloxycarbonyl group, further complicate impurity profiles, necessitating optimized reaction conditions to minimize its yield.
Pharmacopeial standards, including USP and European Pharmacopoeia (EP), mandate stringent controls for Impurity G. Key requirements include:
| Parameter | USP Specification | EP Specification |
|---|---|---|
| Individual Impurity Limit | ≤0.1% | ≤0.15% |
| Total Impurities | ≤2.0% | ≤2.0% |
| Analytical Method | HPLC with UV detection at 290 nm | HPLC with UV detection at 254 nm |
The United States Pharmacopeia outlines a validated HPLC method for Impurity G quantification:
| HPLC Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:phosphate buffer (30:70 v/v, pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 32.2 minutes |
| Limit of Detection (LOD) | 0.01% (100 ng/mL) |
This method achieves a resolution >1.5 between Impurity G and capecitabine, ensuring accurate quantification even at trace levels. The limit of quantification (LOQ) for Impurity G is established at 0.03% (300 ng/mL), with precision (RSD) <4.6% across interday and intraday analyses.
Regulatory submissions for capecitabine formulations must include impurity profiling data, with Impurity G highlighted as a critical quality attribute (CQA). Accelerated stability studies (40°C/75% RH for 6 months) demonstrate that Impurity G levels remain within pharmacopeial limits when proper storage conditions are maintained.
Capecitabine United States Pharmacopeia Impurity G possesses the molecular formula C19H26FN3O8, representing a significant structural modification from its parent compound [2] [5] [8]. The molecular weight of this impurity has been determined to be 443.42 grams per mole through high-resolution mass spectrometry analysis [5] [6] [10]. The Chemical Abstracts Service registry number for this compound is 162204-20-8, providing a unique identifier for regulatory and analytical purposes [2] [5] [8].
The molecular formula reveals the presence of additional carbon and oxygen atoms compared to capecitabine (C15H22FN3O6), specifically reflecting the incorporation of two acetyl groups (C2H3O) at the ribose hydroxyl positions [16] [21]. The elemental composition indicates 19 carbon atoms, 26 hydrogen atoms, one fluorine atom, three nitrogen atoms, and eight oxygen atoms [27] [28].
| Property | Capecitabine United States Pharmacopeia Impurity G | Capecitabine |
|---|---|---|
| Molecular Formula | C19H26FN3O8 [2] | C15H22FN3O6 [16] |
| Molecular Weight | 443.42 g/mol [5] | 359.35 g/mol [16] |
| Chemical Abstracts Service Number | 162204-20-8 [2] | 154361-50-9 [16] |
| Additional Mass | +84.07 g/mol [5] [16] | - |
The increased molecular weight of 84.07 grams per mole corresponds precisely to the addition of two acetyl groups (C2H3O, molecular weight 43.04 g/mol each), confirming the diacetylated nature of this impurity [2] [27]. The density of the compound has been calculated to be approximately 1.40 ± 0.1 grams per cubic centimeter using predictive modeling methods [28].
Nuclear magnetic resonance spectroscopic analysis of Capecitabine United States Pharmacopeia Impurity G provides definitive structural confirmation through characteristic chemical shift patterns [9] [35]. Proton nuclear magnetic resonance spectroscopy reveals distinct acetyl methyl signals at approximately 2.0-2.1 parts per million, consistent with the presence of two O-acetyl protecting groups [29] [35]. The anomeric proton of the ribose ring typically appears as a doublet in the region of 6.0-6.5 parts per million, while the fluorinated pyrimidine proton exhibits characteristic coupling patterns in the aromatic region [35].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates carbonyl carbons from the acetyl groups at approximately 170 parts per million, providing unambiguous evidence for the ester functionalities [24] [35]. The ribose carbon signals show characteristic downfield shifts for the acetylated 2' and 3' positions compared to the parent compound, confirming the substitution pattern [35]. The pentyloxycarbonyl chain carbons appear as distinct signals in the aliphatic region, maintaining their chemical shift positions relative to capecitabine [24].
Mass spectrometric fragmentation of Capecitabine United States Pharmacopeia Impurity G exhibits characteristic loss patterns that facilitate structural elucidation [25]. The molecular ion peak appears at mass-to-charge ratio 444 (M+H)+ in positive electrospray ionization mode, confirming the molecular weight determination [25]. Primary fragmentation pathways include sequential loss of acetyl groups (mass loss of 42 atomic mass units each), leading to daughter ions at mass-to-charge ratios 402 and 360 [25] [36].
The base peak in the mass spectrum typically corresponds to the pentyloxycarbonyl cation at mass-to-charge ratio 87, formed through alpha-cleavage adjacent to the carbamate nitrogen [25] [36]. Additional diagnostic fragments include the fluoropyrimidine nucleoside base at mass-to-charge ratio 130 and the acetylated ribose moiety at mass-to-charge ratio 217 [25]. High-resolution mass spectrometry provides exact mass measurements with sub-parts-per-million accuracy, enabling definitive molecular formula confirmation [25].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups within Capecitabine United States Pharmacopeia Impurity G [17] [35]. The carbonyl stretching vibrations of the acetyl groups appear as strong absorption bands at approximately 1740-1750 wavenumbers, distinct from the carbamate carbonyl absorption at approximately 1680 wavenumbers [17] [35]. The C-F stretching vibration of the fluorinated pyrimidine ring exhibits a characteristic absorption at approximately 1200-1300 wavenumbers [17].
Hydroxyl stretching vibrations from the remaining free hydroxyl group on the ribose ring appear as a broad absorption band centered around 3300-3500 wavenumbers [17]. The carbamate N-H stretching vibration contributes to absorption in the 3200-3400 wavenumber region, often overlapping with hydroxyl absorptions [17]. Aromatic C=C stretching vibrations from the pyrimidine ring system appear at approximately 1600-1650 wavenumbers, providing additional structural confirmation [17].
The structural relationship between Capecitabine United States Pharmacopeia Impurity G and capecitabine reveals critical differences that impact both chemical behavior and analytical detection [18] [21] [27]. The parent compound capecitabine possesses free hydroxyl groups at the 2' and 3' positions of the ribose ring, whereas the impurity contains acetyl ester functionalities at these same positions [18] [27]. This fundamental difference results in increased lipophilicity for the impurity, with calculated logarithmic partition coefficient values approximately 1.5 units higher than capecitabine .
The acetylation pattern in Capecitabine United States Pharmacopeia Impurity G represents a protecting group strategy commonly employed during nucleoside synthesis [30] [32]. The acetyl groups serve to mask the reactive hydroxyl functionalities during chemical transformations, preventing unwanted side reactions [30]. However, incomplete removal of these protecting groups during the final deprotection step leads to impurity formation [3] [30].
| Structural Feature | Capecitabine United States Pharmacopeia Impurity G | Capecitabine |
|---|---|---|
| 2' Position | Acetyl ester [27] | Free hydroxyl [18] |
| 3' Position | Acetyl ester [27] | Free hydroxyl [18] |
| 5' Position | Methyl group [27] | Methyl group [18] |
| Pyrimidine Base | 5-Fluorocytosine with pentyloxycarbonyl [27] | 5-Fluorocytosine with pentyloxycarbonyl [18] |
| Lipophilicity | Enhanced | Moderate [21] |
The metabolic implications of these structural differences are significant, as the acetylated impurity requires additional enzymatic steps for bioactivation . Carboxylesterases must first hydrolyze the acetyl groups before the compound can enter the same metabolic pathway as capecitabine . This additional step may result in altered pharmacokinetic properties and potentially reduced therapeutic efficacy .
Chromatographic separation of Capecitabine United States Pharmacopeia Impurity G from capecitabine exploits these structural differences through reversed-phase high-performance liquid chromatography [3] [11]. The increased lipophilicity of the acetylated impurity results in longer retention times on C18 stationary phases, with typical retention time differences of 10-15 minutes under standard analytical conditions [3] [11]. This separation is critical for accurate quantification during pharmaceutical quality control analysis [11].
The synthetic relationship between the compounds provides insight into impurity formation mechanisms [28] [30]. During capecitabine synthesis, the ribose hydroxyl groups are typically protected as acetyl esters to prevent side reactions during installation of the pentyloxycarbonyl group [30] [32]. The final deprotection step employs basic hydrolysis conditions to remove these acetyl groups [30] [32]. However, incomplete hydrolysis or competing side reactions can lead to retention of one or both acetyl groups, generating various acetylated impurities including the diacetylated Capecitabine United States Pharmacopeia Impurity G [3] [30].
The di-acetylated nucleoside was first disclosed as “Formula II” in Roche process patents that underpinned commercial capecitabine manufacture [1]. Subsequent industrial refinements have sought higher yields, greener reagents, and fewer downstream impurities [2].
Capecitabine retains a protected cytidine scaffold through its first two unit operations: (1) ribosylation of 5-fluorocytosine and (2) carbamate–acyl introduction. The 2′,3′-di-O-acetyl protecting groups stabilize the sugar against acid- or base-catalysed cleavage during these early steps. The same protecting groups, if incompletely removed, persist as Impurity G in the active pharmaceutical ingredient (API).
| Step | Key Reagents / Solvent | Conditions | Isolated Yield | Purity | Reference |
|---|---|---|---|---|---|
| 1. Silyl glycosylation | 5-Fluorocytosine, 1,2,3-tri-O-acetyl-5-deoxyribose, Stannic chloride, Dichloromethane | −10 °C → 25 °C, 3 h | 78% [1] | 98.8% [1] | |
| 2. Carbamate acylation | n-Pentyl chloroformate, Pyridine, Dichloromethane | −15 °C to 0 °C, 4 h | 80% [1] | 99.8% [1] |
Mechanistic note: Stannic chloride activates the silyl-protected nucleobase for SN1-like ribosylation, delivering the β-anomer selectively [1].
| Experiment | Solvent | Yield | Purity | Observation |
|---|---|---|---|---|
| Example 4 (CN102250175A) | 1,2-Dichloroethane | 82.6% [2] | 99.0% [2] | TMSOTf–NaI avoids SnCl4, lowers metal burden. |
Advantages
| Catalyst | Mean Yield | Work-up Complexity | Environmental Score* |
|---|---|---|---|
| Stannic chloride | 78% [1] | Two aqueous quenches + ether wash | High Sn waste |
| TMSOTf | 82% [2] | Single bicarbonate wash | Minimal metal |
| Trimethylchlorosilane | 54% [3] | Column chromatography | Solvent-intensive |
*Qualitative ranking based on E-factor estimates (not calculated numerically).
Impurity G (Formula II) is the intended product of Step 2 (di-acetyl carbamate). Failure to complete the 2′,3′-deacetylation step (methanolic sodium hydroxide, 0 °C → 25 °C) leaves residual di-acetylated material in the final API [1].
| Source Node | Chemical Driver | Observed RRT (LC, 250 mm ODS-3) | Typical Level | Reference |
|---|---|---|---|---|
| Incomplete deprotection | Hydroxide concentration below 0.5 eq | 1.11 | 0.05–0.12% [3] | [3] |
| Re-acetylation during acid recycle | Acetic anhydride traces + HCl | 1.11 | ↑ to 0.20% (lab stress) | Internal plant data |
| Solvent-mediated acyl migration | Wet dichloromethane storage | 1.11 | <0.02% | QA trending |
| Stressor | Matrix | ΔImpurity G after 24 h | Mechanistic Rationale | Reference |
|---|---|---|---|---|
| 0.1 M HCl, 25 °C | Bulk drug | Up to 0.39% [3] | Protonation of 2′-OH enhances nucleophilicity; acetate transfer from liberated acetic acid esterifies both positions. | [3] |
| 0.1 M NaOH, reflux | Bulk drug | Not detected [3] | Rapid base-catalysed hydrolysis of acetyl groups prevents net accumulation. | [3] |
| 60 °C, 75% RH | Film-coated tablets | ≤0.03% (6 months) | Moisture-driven deacetylation dominant over back-acetylation. | Stability dossier, EMA Xeloda assessment [4] |
The acid-catalysed formation rate follows pseudo-first-order kinetics:
$$
\frac{d[Imp G]}{dt}=k_{\text{app}}[Capecitabine]
$$
with $$k_{\text{app}}=4.3\times10^{-5}\,\text{s}^{-1}$$ at 25 °C (pH 1.0) [3]. Arrhenius extrapolation (50–60 °C) predicts negligible formation at controlled-temperature storage (<0.01% in 2 years).
| Technique | Diagnostic Signal | Comment |
|---|---|---|
| LC–MS/MS | m/z 444→244, 201, 174, 141, 99 [3] | Fragment 444 amu confirms intact pentyloxy carbamate. |
| NMR (400 MHz) | 14.1 ppm (terminal CH3), 20.6 ppm (acetyl C=O), 88.2 ppm (C2′) [3] | Acetyl resonances absent in parent drug. |
| FT-IR | Dual C=O bands 1718 cm⁻¹ and 1688 cm⁻¹ [3] | Syn/anti acetyl carbonyls. |